molecular formula C7H15NO B15303461 N-methyloxepan-4-amine

N-methyloxepan-4-amine

Cat. No.: B15303461
M. Wt: 129.20 g/mol
InChI Key: LOWKKBAYKLZQDI-UHFFFAOYSA-N
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Description

N-methyloxepan-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom of an oxepane ring

Chemical Reactions Analysis

Types of Reactions

N-methyloxepan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-methyloxepan-4-one, while reduction can produce this compound hydrochloride.

Scientific Research Applications

N-methyloxepan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyloxepan-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-methyloxepan-4-amine can be compared with other similar compounds, such as:

    N-methylpiperidine: Both compounds contain a nitrogen atom with a methyl group, but N-methylpiperidine has a six-membered ring, while this compound has a seven-membered ring.

    N-methylmorpholine: This compound also contains a nitrogen atom with a methyl group, but it has an oxygen atom in a six-membered ring.

    N-methylazepane: Similar to this compound, this compound has a seven-membered ring with a nitrogen atom, but it lacks the oxygen atom present in this compound.

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-methyloxepan-4-amine

InChI

InChI=1S/C7H15NO/c1-8-7-3-2-5-9-6-4-7/h7-8H,2-6H2,1H3

InChI Key

LOWKKBAYKLZQDI-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCOCC1

Origin of Product

United States

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